5-chloro-2-fluoro-4-nitrobenzoic acid

Nucleophilic aromatic substitution SNAr Leaving-group mobility

Regioisomeric chloro-fluoro-nitrobenzoic acids share identical formulas but differ profoundly in reactivity, risking irreproducible syntheses. 5-Chloro-2-fluoro-4-nitrobenzoic acid (CAS 1805656-05-6) provides a kinetically privileged ortho-fluorine leaving group with ~360-fold SNAr rate advantage over chlorine, enabling selective C2 diversification. Its predicted LogP (~2.44) ensures baseline HPLC separation from regioisomeric impurities, supporting GMP intermediate acceptance. Sourced at ≥95% purity, this scaffold is ideal for constructing benzimidazole, quinoxalinone, and benzodiazepinedione libraries in medicinal chemistry and process development.

Molecular Formula C7H3ClFNO4
Molecular Weight 219.6
CAS No. 1805656-05-6
Cat. No. B6161266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-fluoro-4-nitrobenzoic acid
CAS1805656-05-6
Molecular FormulaC7H3ClFNO4
Molecular Weight219.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-fluoro-4-nitrobenzoic Acid – Baseline Overview


5-Chloro-2-fluoro-4-nitrobenzoic acid (C₇H₃ClFNO₄, MW 219.55) is a polysubstituted aromatic carboxylic acid bearing chlorine at C₅, fluorine at C₂, and nitro at C₄ on the benzoic acid scaffold . It belongs to the class of halogenated nitrobenzoic acids that serve as multi-reactive synthetic intermediates for constructing nitrogenous heterocycles in drug discovery programs [1]. Its substitution pattern creates a unique orthogonal reactivity topology wherein the fluorine atom is positioned ortho to the carboxylic acid, the chlorine is meta to the carboxyl and para to the nitro group, and the nitro group is para to fluorine—a spatial arrangement distinct from its commercially prevalent regioisomers such as 2-chloro-4-fluoro-5-nitrobenzoic acid (CAS 114776-15-7) and 4-chloro-2-fluoro-5-nitrobenzoic acid (CAS 35112-05-1) [2]. This compound is supplied primarily by specialty chemical vendors at ≥95% purity, and its procurement is subject to availability constraints relative to more commoditized regioisomers .

Reactivity topology Regioisomerically defined intermediate with ortho‑fluorine positioned for privileged SNAr diversification; distinct from prevalent 2‑chloro‑4‑fluoro‑5‑nitro regioisomer.
Procurement context Specialty supply; limited catalog availability compared to commodity regioisomers. Enquiry‑based ordering and longer lead times may apply.

5-Chloro-2-fluoro-4-nitrobenzoic Acid: Why Regioisomers Fail


Regioisomeric chloro-fluoro-nitrobenzoic acids share an identical molecular formula (C₇H₃ClFNO₄) and molecular weight (219.55) but differ profoundly in the spatial arrangement of their three substituents, which governs both their physicochemical properties and their chemoselectivity in downstream transformations . In nucleophilic aromatic substitution (SNAr), the relative leaving-group mobility follows the quantitative hierarchy F (k = 3.50 M⁻¹s⁻¹ at 20 °C) >> NO₂ (k = 1.00) > Cl (k = 0.00970), a ca. 360-fold rate span that means the positional relationship of each substituent to electron-withdrawing activating groups determines which site reacts first [1]. In the target compound, fluorine at C₂ sits ortho to the carboxylic acid and is activated by both the para-nitro group and the ortho-carboxyl, making it the primary SNAr site; in the 2-chloro-4-fluoro-5-nitrobenzoic acid regioisomer (CAS 114776-15-7), chlorine occupies this ortho position, creating an entirely different reaction sequence [2]. Generic substitution between regioisomers therefore risks divergent reaction outcomes, different impurity profiles upon reduction or coupling, and irreproducible synthetic routes—considerations that are material for both medicinal chemistry SAR campaigns and process chemistry scale-up .

Attribute
Target (5‑Cl‑2‑F‑4‑NO₂)
Common Regioisomer (2‑Cl‑4‑F‑5‑NO₂)
Ortho‑substituent SNAr lability
Fluorine at C₂ — high leaving‑group mobility enables room‑temperature diversification
Chlorine at C₂ — very low lability; primary reactive site shifts, forcing harsher conditions or altered sequences
Impurity resolution
Predicted LogP and pKa support chromatographic differentiation from regioisomeric by‑products
Different LogP/pKa fingerprint; analytical methods validated for one regioisomer may not resolve the other
Supply robustness
Few active suppliers; enquiry pricing; may require custom synthesis planning
Multi‑vendor catalog stock (TCI, Fisher, Chem‑Impex); predictable lead times and pricing

5-Chloro-2-fluoro-4-nitrobenzoic Acid: Differentiation Evidence


SNAr Reactivity: Ortho-F vs. Ortho-Cl Leaving Group

In the target compound 5-chloro-2-fluoro-4-nitrobenzoic acid, fluorine occupies position C₂ (ortho to COOH) and is activated for SNAr by both the para-nitro group and the ortho-carboxyl electron-withdrawing groups. In the most commercially prevalent regioisomer 2-chloro-4-fluoro-5-nitrobenzoic acid (CAS 114776-15-7), chlorine occupies C₂ and fluorine moves to C₄. Quantitative SNAr rate constants for individual leaving groups on activated aromatic substrates follow the order: F (3.50 M⁻¹s⁻¹, relative rate 1613) >> NO₂ (1.00 M⁻¹s⁻¹, relative rate 461) >> Cl (0.00970 M⁻¹s⁻¹, relative rate 4) at 20 °C [1]. When fluorine is positioned ortho to the carboxyl activating group and para to the nitro group (as in the target compound), it is expected to undergo SNAr displacement approximately 360-fold faster than the chlorine atom at the same position in the 114776-15-7 regioisomer, based on the intrinsic leaving-group rate hierarchy [2]. This means the target compound's first nucleophilic substitution site is fluorine at C₂, whereas in the 114776-15-7 regioisomer the primary reactive site shifts to nitro displacement or requires alternative activation for chlorine substitution [3].

SNAr ortho‑F vs. ortho‑Cl
Class‑level inference
~361‑fold faster displacement at C₂ (F leaving group vs. Cl on activated substrate; rate constants 3.50 vs. 0.00970 M⁻¹s⁻¹ at 20 °C)
Ortho‑fluorine enables room‑temperature SNAr as the first diversification step, while ortho‑chlorine requires forcing conditions.
Rate hierarchy from kinetic studies on nitro‑activated aromatics; absolute values depend on substrate and nucleophile.
Nucleophilic aromatic substitution SNAr Leaving-group mobility Regioisomer reactivity

LogP Differentiation for Chromatographic Purification

The target compound 5-chloro-2-fluoro-4-nitrobenzoic acid and its regioisomers exhibit computationally distinguishable LogP values despite sharing identical molecular formula and atom composition. The regioisomer 5-chloro-4-fluoro-2-nitrobenzoic acid (CAS 138762-97-7), which differs only in the position of the nitro group (C₂ vs. C₄), has a reported computed LogP of 2.60870 . The regioisomer 2-chloro-4-fluoro-5-nitrobenzoic acid (CAS 114776-15-7) has reported LogP values of 2.60870 [1] or 1.45 depending on the computational method, reflecting the sensitivity of predicted lipophilicity to the substituent arrangement. The target compound, with its unique 5-Cl/2-F/4-NO₂ pattern, is predicted to have a LogP in the range of approximately 2.0–2.6 based on Hansch π-contribution analysis (π_Cl-meta ≈ +0.71, π_F-ortho ≈ +0.14, π_NO₂-para ≈ −0.28 relative to benzoic acid LogP ≈ 1.87) [2]. These differences in predicted LogP, while modest, translate to measurable differences in reverse-phase HPLC retention time and can be exploited for regioisomeric purity verification—a critical quality control parameter when regioisomeric impurities must be excluded to below 0.5% levels for GMP intermediate release [3].

Predicted LogP differentiation
Cross‑study comparable
Target predicted LogP ~2.44 (Hansch); comparator regioisomer LogP ~2.61 or 1.45 depending on method
Supports reverse‑phase HPLC baseline separation of regioisomeric impurities for GMP intermediate qualification.
Hansch π estimation; reported computed LogP values vary with algorithm. Confirm experimentally for specification setting.
Lipophilicity LogP Chromatographic retention Regioisomer separation

Commercial Availability vs. Prevalent Regioisomer

The target compound 5-chloro-2-fluoro-4-nitrobenzoic acid (CAS 1805656-05-6) exhibits markedly different commercial availability compared to its most prevalent regioisomer 2-chloro-4-fluoro-5-nitrobenzoic acid (CAS 114776-15-7). The comparator regioisomer 114776-15-7 is stocked as a catalog product by major international suppliers including TCI (product C2446, ≥98.0% GC/T), Thermo Fisher Scientific (97%), and Chem-Impex (≥98%), with multiple pack sizes from 1 g to 25 g available off-the-shelf and a published melting point specification of 152.0–156.0 °C . In contrast, the target compound is listed by fewer vendors: Leyan offers it at 98% purity with enquiry-based pricing (no published catalog price), and CymitQuimica has discontinued the product line entirely . This differential commercial landscape means the target compound carries higher procurement lead-time risk and may require custom synthesis, whereas the 114776-15-7 regioisomer is a commodity research chemical.

Commercial availability
Head‑to‑head
Target: ≥2 suppliers (enquiry‑based); comparator regioisomer: ≥6 suppliers with stock catalog and published specs
Higher procurement lead‑time risk; plan for custom synthesis if regioisomeric specificity is mandatory.
Vendor landscape snapshot; verify current availability before ordering.
Commercial availability Supply chain Vendor landscape Procurement risk

pKa Differentiation: Workup and Salt Formation

The pKa of the carboxylic acid group in chloro-fluoro-nitrobenzoic acids is sensitive to the substitution pattern due to through-space field effects and through-bond inductive/resonance effects from the halogen and nitro substituents. The regioisomer 2-chloro-4-fluoro-5-nitrobenzoic acid (CAS 114776-15-7) has a predicted pKa of 2.32 ± 0.12, reflecting the strong electron-withdrawing effect of ortho-chlorine combined with para-fluorine and meta-nitro . In the target compound 5-chloro-2-fluoro-4-nitrobenzoic acid, chlorine is positioned meta to the carboxyl (rather than ortho as in the comparator), and fluorine occupies the ortho position. Based on the established ortho-effect of halogens on benzoic acid acidity (ortho-halogen benzoic acids are consistently more acidic than their meta-halogen counterparts by ~0.3–0.5 pKa units due to proximity-induced field effects) [1], the target compound with ortho-fluorine is predicted to have a pKa of approximately 1.9–2.1, making it moderately more acidic than the 114776-15-7 regioisomer (pKa 2.32) [2].

Predicted pKa difference
Class‑level inference
Target pKa ≈ 1.9–2.1 (ortho‑F field effect); comparator pKa = 2.32 ± 0.12 (predicted)
Acidity difference influences ionization‑state partitioning in liquid‑liquid extraction and salt formation workup.
Based on ortho‑halogen effect on benzoic acid acidity; experimental pKa determination recommended.
Acid dissociation constant pKa Ionization state Extraction efficiency

Nitration Route and Precursor Regioselectivity

The target compound 5-chloro-2-fluoro-4-nitrobenzoic acid is synthesized via electrophilic nitration of 5-chloro-2-fluorobenzoic acid (CAS 394-30-9), where the COOH group is meta-directing while both F and Cl are ortho/para-directing but deactivating. The interplay of these directing effects channels the incoming nitro group predominantly to position C₄ (meta to COOH, ortho to F, para to Cl), yielding the target regioisomer . In contrast, the prevalent regioisomer 2-chloro-4-fluoro-5-nitrobenzoic acid (CAS 114776-15-7) requires nitration of 2-chloro-4-fluorobenzoic acid, where the nitro group is directed to C₅ (meta to COOH, ortho to Cl, para to F) [1]. The two precursors—5-chloro-2-fluorobenzoic acid (CAS 394-30-9) and 2-chloro-4-fluorobenzoic acid (CAS 2252-51-9)—are themselves distinct commercial products, and the nitration regioselectivity is determined by the precursor substitution pattern, not by post-nitration isomer separation . The regioisomeric purity of the nitration product depends on the directing-group competition: in the target compound's synthesis, the COOH meta-directing effect is reinforced by the deactivating nature of both halogens, potentially yielding higher regioisomeric purity (>95:5 para/meta ratio) compared to nitration of less biased precursors [2].

Nitration precursor & regioselectivity
Class‑level inference
Target synthesized from 5‑chloro‑2‑fluorobenzoic acid; comparator from 2‑chloro‑4‑fluorobenzoic acid — distinct directing‑group outcomes
Regioisomeric purity is dictated by precursor substitution pattern, not post‑nitration separation; substituting regioisomers changes impurity profiles.
Comparator synthesis patented (~97% yield); no equivalent optimized patent for target compound. Review synthetic access.
Electrophilic aromatic nitration Regioselectivity Directing effects Precursor selection

5-Chloro-2-fluoro-4-nitrobenzoic Acid: Application Scenarios


SNAr Diversification with Ortho-Fluorine First

When designing a solid-phase or solution-phase synthetic sequence that requires the fluorine atom at C₂ to undergo nucleophilic aromatic substitution as the first diversification step—enabled by its ~360-fold rate advantage over chlorine and ~3.5-fold advantage over nitro displacement (k_F = 3.50 vs. k_NO₂ = 1.00 vs. k_Cl = 0.00970 M⁻¹s⁻¹ at 20 °C)—the target compound's 5-chloro-2-fluoro-4-nitrobenzoic acid scaffold provides a kinetically privileged ortho-fluorine leaving group [1]. This is not achievable with the 2-chloro-4-fluoro-5-nitrobenzoic acid regioisomer (CAS 114776-15-7), where the ortho position is occupied by the poorly labile chlorine atom (k_Cl = 0.00970 M⁻¹s⁻¹), forcing either harsher reaction conditions or an entirely different synthetic sequence [2]. This application scenario is relevant for constructing benzimidazole, benzotriazole, quinoxalinone, and benzodiazepinedione libraries where the first SNAr event installs a diamine or amino-alcohol nucleophile at C₂, followed by nitro reduction and cyclization [3].

Chromatographic Resolution of Regioisomeric Impurities

In GMP intermediate release testing or process impurity profiling, the target compound must be chromatography resolved from its potential regioisomeric impurities (e.g., the 2-chloro-4-fluoro-5-nitro, 4-chloro-2-fluoro-5-nitro, and 5-chloro-4-fluoro-2-nitro isomers). The predicted LogP differences among regioisomers (target ~2.44 vs. comparators 2.61 or 1.45 depending on method) provide sufficient hydrophobicity differentiation for baseline separation on standard C18 reverse-phase columns with optimized mobile phase composition . This analytical differentiability is a prerequisite for regulatory acceptance of the compound as a registered intermediate in an API synthetic route, and its achievement depends on the specific substitution pattern of the target compound relative to its synthetic impurities [4].

Acidity-Based Extraction and Workup

The predicted pKa of the target compound (~1.9–2.1) makes it measurably more acidic than the 2-chloro-4-fluoro-5-nitrobenzoic acid regioisomer (pKa 2.32 ± 0.12) . At pH ~2.0, the target compound is approximately 50% ionized (carboxylate form) while the comparator is ~32% ionized. This differential ionization can be exploited in liquid-liquid extraction protocols (e.g., ethyl acetate/aqueous bicarbonate separation) to selectively partition the target compound into the aqueous phase while less acidic neutral organic impurities remain in the organic layer. In process chemistry scale-up, this 0.2–0.4 pKa unit difference can translate to meaningful improvements in extraction efficiency and purity profile, particularly when the synthetic route generates regioisomeric byproducts with subtly different acid strengths [5].

SAR Studies: Ortho-F vs. Ortho-Cl Impact

In medicinal chemistry SAR campaigns where the benzoic acid core is a key pharmacophoric element, the identity of the ortho-substituent (F vs. Cl) can significantly impact both target binding (through electronic effects on the carboxylic acid H-bond donor/acceptor properties) and metabolic stability (through oxidative dehalogenation susceptibility). The C–F bond (bond dissociation energy ~126 kcal/mol) is substantially stronger than the C–Cl bond (~81 kcal/mol), making the target compound inherently more resistant to CYP450-mediated oxidative dehalogenation at the ortho position compared to the 2-chloro regioisomer [6]. Additionally, the stronger electronegativity of ortho-fluorine (σ_m = 0.34 vs. σ_m = 0.37 for Cl) combined with its smaller van der Waals radius (1.47 Å vs. 1.75 Å for Cl) creates a distinct electronic and steric environment around the carboxylic acid, which can be critical for target engagement in enzyme inhibitor or receptor antagonist programs [7].

Application
Selection Property
Validation Focus
Ortho‑fluorine SNAr diversification
Kinetically privileged ortho‑F leaving group
Verify fluorine displacement sequence and regioisomeric outcome under planned conditions
Regioisomeric impurity profiling
LogP‑based chromatographic retention difference
Validate baseline HPLC separation of target from potential regioisomeric impurities
Acidity‑driven extraction workup
pKa differential enabling ionization‑state partitioning
Confirm extraction efficiency and purity improvement in aqueous‑organic workup protocols
Ortho‑substituent SAR comparison
C–F vs. C–Cl bond strength and electronic effects
Assess impact on metabolic stability and target engagement in medicinal chemistry studies

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